

# Physical and chemical properties of (R)-3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Physical and Chemical Properties of **(R)-3-(methylamino)-1-phenylpropan-1-ol** 

# For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **(R)-3-(methylamino)-1-phenylpropan-1-ol**, a key intermediate in the synthesis of various pharmaceuticals. This document details its structural characteristics, physicochemical data, and relevant experimental protocols.

#### **Chemical Identity and Structure**

(R)-3-(methylamino)-1-phenylpropan-1-ol is an aromatic amino alcohol. Its structure consists of a phenyl group and a methylamino group attached to a propanol backbone. The presence of a chiral center at the carbon atom bearing the hydroxyl group gives rise to (R) and (S) enantiomers.

IUPAC Name: (1R)-3-(methylamino)-1-phenylpropan-1-ol

CAS Number: 115290-81-8[1]

Molecular Formula: C10H15NO[1][2]



InChi Key: XXSDCGNHLFVSET-SNVBAGLBSA-N[3]

The hydrochloride salt of this compound is also commonly used in research to improve stability and solubility.[4]

### **Physicochemical Properties**

The following table summarizes the key physical and chemical properties of **(R)-3-(methylamino)-1-phenylpropan-1-ol** and its racemic form.

Property	Value	Source
Molecular Weight	165.23 g/mol	[2][3][4][5][6]
Appearance	White to light yellow solid/crystalline powder	[7][8][9]
Melting Point	59 - 65 °C (racemate)	[10]
64 °C (racemate)	[9][10]	
Boiling Point	286 °C (predicted for R-isomer)	[1]
170 °C at 31 mmHg (racemate)	[10]	
109 °C at 2 Torr (racemate)	[9]	
Density	1.017 g/cm³ (predicted for Risomer)	[1]
1.0±0.1 g/cm³ (racemate)	[9]	
рКа	14.24 ± 0.20 (predicted)	[1][10]
Solubility	Soluble in DMSO, slightly soluble in Methanol	[10]
Topological Polar Surface Area	32.3 Ų	[6]

#### **Spectroscopic Data**



Spectroscopic data is crucial for the identification and characterization of **(R)-3-(methylamino)-1-phenylpropan-1-ol**.

Spectroscopy	Details
<sup>1</sup> H NMR	Predicted spectra are available in databases such as the Human Metabolome Database (HMDB).[11]
ATR-IR	Infrared spectroscopy data is available, typically showing characteristic peaks for O-H, N-H, C-H, and C=C (aromatic) bonds.[2]
Raman	FT-Raman spectra have been recorded for the racemic compound.[2]

## **Logical Relationship of Properties**

The following diagram illustrates the interconnectedness of the core properties of **(R)-3-(methylamino)-1-phenylpropan-1-ol**.



Chemical Identity

IUPAC Name

CAS Number

Molecular Formula

Physical Properties

Chemical Properties

Melting Point

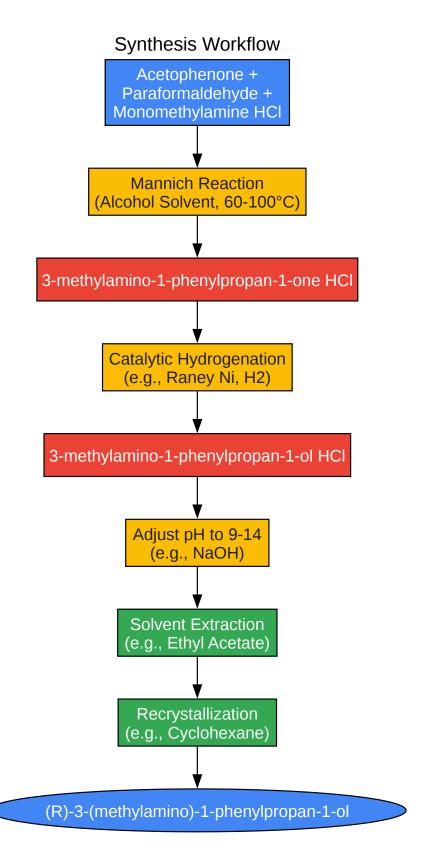
Reactivity

Application

Pharmaceutical Intermediate

Properties of (R)-3-(methylamino)-1-phenylpropan-1-ol







#### Mechanism of Action of Derived Drugs (R)-3-(methylamino)-1phenylpropan-1-ol ,**≸**ynthesis **Atomoxetine** Fluoxetine Inhibits Inhibits Molecular Targets Norepinephrine Serotonin Transporter (NET) Transporter (SERT) Leads to Leads to Physiological Effect **Increased Norepinephrine Increased Serotonin** in Synapse in Synapse

Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. (R)-(+)-3-(N-METHYLAMINO)-1-PHENYL-1-PROPANOL | 115290-81-8 [chemicalbook.com]







- 2. 3-Methylamino-1-phenylpropanol | C10H15NO | CID 2733989 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis routes of (R)-3-(methylamino)-1-phenylpropan-1-ol [benchchem.com]
- 4. 3-(methylamino)-1-phenylpropan-1-ol | 42142-52-9 | Benchchem [benchchem.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. 3-METHYLAMINO-1-PHENYL-1-PROPANOL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. cymitguimica.com [cymitguimica.com]
- 8. 3-methylamino-1-phenyl-propan-1ol 42142-52-9 Manufacturer, Factory, API, Intermediate Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 9. echemi.com [echemi.com]
- 10. chembk.com [chembk.com]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962) [hmdb.ca]
- To cite this document: BenchChem. [Physical and chemical properties of (R)-3- (methylamino)-1-phenylpropan-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041025#physical-and-chemical-properties-of-r-3-methylamino-1-phenylpropan-1-ol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com